Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate is a chemical compound that falls within the category of piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and it serves as a backbone for various chemical compounds with applications in pharmaceuticals, agrochemicals, and organic synthesis. The tert-butyl group attached to the piperidine ring is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, as well as its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves various chemical reactions and starting materials. For instance, the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate involves crystallization from a petroleum ether/ethyl acetate mixture, indicating a multi-step synthetic route that may include protection and deprotection steps, as well as functional group transformations . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid, showcasing the versatility of piperidine derivatives in forming heterocyclic structures .
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is characterized by the presence of the piperidine ring and the tert-butyl group. X-ray diffraction studies provide detailed information about the crystal structure, bond lengths, and angles, which are typical for this class of compounds . The bulky tert-butyl group can influence the overall conformation of the molecule and its packing in the solid state, as seen in the case of 4'-tert-butyl-2,2':6',2''-terpyridine, where the bulky substituents prevent typical face-to-face π-interactions .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl piperidine-1-carboxylate derivatives is diverse, with the ability to undergo various chemical transformations. For example, the Mitsunobu reaction can be used to invert the stereochemistry of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the stereoselective synthesis potential of these compounds . Additionally, the presence of the tert-butyl group can slightly influence the electron density of the molecule, as cyclic voltammetric data suggest it to be slightly electron-releasing .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by the substituents on the piperidine ring. The tert-butyl group imparts steric bulk, which can affect solubility, boiling and melting points, and the overall stability of the molecule. The presence of additional functional groups, such as hydroxyl or oxo groups, can also contribute to the compound's polarity, hydrogen bonding capacity, and reactivity . The crystal structure analysis provides insights into the solid-state packing, which is governed by van der Waals interactions and hydrogen bonding .
Scientific Research Applications
Synthesis Methods
Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate : This compound is an intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors. An efficient synthesis process involves steps like SN2 substitution and borohydride reduction, offering significant yield advantages and suitability for industrial scale-up (Chen Xin-zhi, 2011).
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate : This is an important intermediate for small molecule anticancer drugs. A rapid, high yield synthetic method is established, crucial for developing and optimizing anti-tumor inhibitors (Binliang Zhang et al., 2018).
Applications in Drug Development
Development of Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is used in the synthesis of various small molecule anticancer drugs, showing its pivotal role in cancer therapeutics (Binliang Zhang et al., 2018).
Synthesis of Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate : This derivative is used in treating tumor viruses, particularly in synthesizing CDK9 inhibitors and Ibrutinib, showcasing its application in oncology (Xiaohan Hu et al., 2019).
Chemical Synthesis and Applications
Synthesis of Boc-protected Amines : A method involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide for the formation of tert-butyl carbamate. This method is important for synthesizing protected amino acids (H. Lebel, Olivier Leogane, 2005).
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : An intermediate in many biologically active compounds like crizotinib, indicating its relevance in pharmaceutical chemistry (D. Kong et al., 2016).
Safety And Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
properties
IUPAC Name |
tert-butyl 4-carbamimidoylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h8H,4-7H2,1-3H3,(H3,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZXZKQTFNUKKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660824 | |
Record name | tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate | |
CAS RN |
885270-23-5 | |
Record name | 1,1-Dimethylethyl 4-(aminoiminomethyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885270-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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